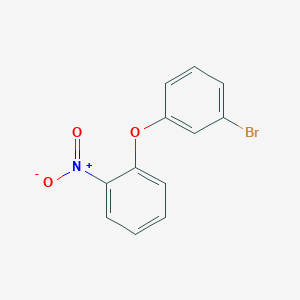

1-(3-Bromophenoxy)-2-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXUGZBQORRGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428926 | |

| Record name | 1-(3-bromophenoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-34-1 | |

| Record name | 1-(3-Bromophenoxy)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-bromophenoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathway Elucidation for 1 3 Bromophenoxy 2 Nitrobenzene

Established Synthetic Routes to Diaryl Ethers with Nitro and Halogen Substituents

The formation of the diaryl ether linkage in molecules containing electron-withdrawing groups like a nitro group and deactivating groups like a halogen is typically achieved through two primary, robust methods: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for synthesizing diaryl ethers, particularly when the aromatic ring is activated by potent electron-withdrawing groups. byjus.com The reaction proceeds via an addition-elimination mechanism. A nucleophile, in this case, the phenoxide derived from 3-bromophenol (B21344), attacks the electron-deficient aromatic ring of a 1-halo-2-nitrobenzene derivative. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. diva-portal.org The presence of the nitro group ortho or para to the leaving group (the halogen) is crucial as it effectively stabilizes the negative charge of this intermediate, thereby accelerating the reaction. masterorganicchemistry.com

The rate of the SNAr reaction is highly dependent on the nature of the leaving group, with fluoride (B91410) being the best, followed by chloride, bromide, and iodide. Therefore, for the synthesis of 1-(3-bromophenoxy)-2-nitrobenzene, reacting 3-bromophenol with 1-fluoro-2-nitrobenzene (B31998) under basic conditions would be a highly effective SNAr approach. The diaryl ether linkage can also be formed using an activated aryl fluoride, a method that can be performed in the presence of a weak base. nih.gov

Copper-Catalyzed (Ullmann-type) Coupling Reactions

The Ullmann condensation, a copper-promoted conversion of aryl halides with alcohols or phenols, is a classic and widely used method for preparing diaryl ethers. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 200°C), polar aprotic solvents like DMF or nitrobenzene (B124822), and stoichiometric amounts of copper powder. wikipedia.org

Modern variations of the Ullmann reaction have significantly improved its applicability by using soluble copper(I) or copper(II) salts as catalysts, often in the presence of a ligand. wikipedia.orgcmu.edu These catalytic systems allow the reaction to proceed under much milder conditions. For the synthesis of this compound, this would typically involve the coupling of 1-bromo-2-nitrobenzene (B46134) or 1-iodo-2-nitrobenzene (B31338) with 3-bromophenol. The reaction is generally performed in the presence of a base, such as potassium carbonate or cesium carbonate, which deprotonates the phenol (B47542). The catalytic cycle is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper catalyst. organic-chemistry.org The reactivity of the aryl halide follows the trend I > Br > Cl. mdpi.com

Precursor Synthesis and Regioselectivity Considerations

The successful synthesis of this compound is critically dependent on the efficient preparation of its precursors and the management of regiochemical outcomes during their synthesis.

Brominated Nitrobenzene Intermediates

The key precursors for the synthesis of this compound are halogenated nitrobenzenes. The choice of precursor depends on the synthetic route (SNAr vs. Ullmann).

1-Bromo-2-nitrobenzene and 1-Bromo-4-nitrobenzene : These compounds are typically synthesized via the electrophilic nitration of bromobenzene (B47551) using a mixture of nitric acid and sulfuric acid. pbworks.com This reaction, however, presents a significant regioselectivity challenge. The bromine atom is an ortho-, para-directing group, leading to a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene. pbworks.com Separating these isomers is necessary to obtain the desired ortho-substituted precursor. The para product, 1-bromo-4-nitrobenzene, has a melting point of 127°C, while the ortho product has a much lower melting point of 43°C, which can aid in their separation by methods like recrystallization. pbworks.com

m-Bromonitrobenzene (1-Bromo-3-nitrobenzene) : This isomer can be prepared by the bromination of nitrobenzene. orgsyn.org Since the nitro group is a meta-director, this reaction provides the desired isomer with higher regioselectivity. Various methods exist, including bromination with bromine in the presence of iron catalysts or using brominating agents like dibromohydantoin in sulfuric acid. orgsyn.orggoogle.com One procedure involves heating nitrobenzene with bromine and iron powder at 135–145°C, yielding the crude product which can be purified by steam distillation and then distillation under reduced pressure. orgsyn.org

1-Iodo-2-nitrobenzene : This precursor is particularly useful for Ullmann coupling reactions. It can be synthesized from 2-nitroaniline (B44862) via a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt and then displaced by iodide. rsc.org

The synthesis of these precursors is summarized in the table below.

| Precursor | Starting Material(s) | Reagents | Key Considerations |

| 1-Bromo-2-nitrobenzene | Bromobenzene | HNO₃, H₂SO₄ | Forms a mixture with the para-isomer, requiring separation. pbworks.com |

| 1-Bromo-3-nitrobenzene | Nitrobenzene | Br₂, Fe | The nitro group directs bromination to the meta position. orgsyn.org |

| 1-Iodo-2-nitrobenzene | 2-Nitroaniline | NaNO₂, HCl, KI | A standard diazotization-iodination sequence. rsc.org |

Substituted Phenol Reactivity

The other key precursor is 3-bromophenol. In both SNAr and Ullmann reactions, the phenol acts as the nucleophile (or its conjugate base, the phenoxide). The reactivity of the phenol is influenced by its electronic and steric properties. The bromine atom on the phenol ring is an electron-withdrawing group via induction but electron-donating through resonance. Its presence will modulate the nucleophilicity of the phenoxide. In copper-catalyzed couplings, various substituted phenols, including those with electron-donating and electron-withdrawing groups, have been shown to react effectively with aryl boronic acids or aryl halides to form diaryl ethers. nih.govresearchgate.net The reaction generally requires a base, such as Cs₂CO₃ or K₃PO₄, to generate the more nucleophilic phenoxide ion. nih.govresearchgate.net

Development of Novel and Efficient Synthetic Protocols

While traditional SNAr and Ullmann reactions are effective, ongoing research focuses on developing more efficient, milder, and versatile protocols for diaryl ether synthesis. These advancements are crucial for creating complex molecules under conditions that tolerate a wider range of functional groups.

Chan-Lam Coupling : An important modern alternative is the Chan-Lam coupling, which involves the copper-catalyzed reaction of phenols with arylboronic acids. nih.govorganic-chemistry.org This method often proceeds under milder conditions than the classic Ullmann reaction and is tolerant of a wide array of functional groups. organic-chemistry.org For the target molecule, this would involve coupling 3-bromophenol with 2-nitrophenylboronic acid.

Ligand-Assisted and Ligand-Free Copper Catalysis : Significant progress has been made in improving copper-catalyzed Ullmann-type reactions. The use of specific ligands, such as picolinic acid or various diamines, can accelerate the reaction and allow for lower temperatures. nih.govcmu.edu Conversely, highly efficient and recyclable heterogeneous copper catalysts, such as copper fluorapatite (B74983) (CuFAP), have been developed that function under mild, ligand-free conditions. researchgate.net

Alternative Coupling Partners : Research has expanded the scope of coupling partners beyond aryl halides and boronic acids. For instance, diaryliodonium salts have been used as highly reactive arylating agents for phenols in transition-metal-free protocols. organic-chemistry.orgacs.org

Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate the synthesis of nonsymmetrical diaryl ethers in a ligand-free and catalyst-free coupling of nitroarenes and phenols, offering a potentially more sustainable and rapid approach. organic-chemistry.org

A comparison of different synthetic protocols is presented in the table below.

| Method | Arylating Agent | Catalyst System | Typical Conditions | Advantages |

| SNAr | Activated Aryl Halide (e.g., 1-fluoro-2-nitrobenzene) | None (Base-mediated) | Basic conditions (e.g., K₂CO₃), polar solvent | Often high-yielding for activated substrates. byjus.com |

| Traditional Ullmann | Aryl Halide (e.g., 1-iodo-2-nitrobenzene) | Stoichiometric Cu powder | High temperatures (>200°C), polar solvent | Well-established, classic method. wikipedia.org |

| Modern Ullmann | Aryl Halide | Catalytic Cu(I) or Cu(II) with ligands (e.g., picolinic acid) | Milder temperatures (e.g., 90-110°C), base (e.g., K₃PO₄). nih.gov | Broader functional group tolerance, lower catalyst loading. nih.govcmu.edu |

| Chan-Lam Coupling | Arylboronic Acid (e.g., 2-nitrophenylboronic acid) | Catalytic Cu(OAc)₂ | Room temperature to moderate heat, base, often in air. organic-chemistry.org | Mild conditions, readily available boronic acids. organic-chemistry.org |

| Diaryliodonium Salts | Diaryliodonium Salt | None (Metal-free) or Catalytic | Often mild, base-mediated | High reactivity, metal-free options available. organic-chemistry.orgacs.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly reduced timeframes compared to conventional heating methods. researchgate.netarkat-usa.org This technology utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. For the synthesis of this compound, two primary microwave-assisted approaches are considered: a catalyst-free nucleophilic aromatic substitution (SNAr) and a copper-catalyzed Ullmann-type coupling.

In a catalyst-free approach, the reaction proceeds via the direct coupling of a phenoxide with an electron-deficient aryl halide. researchgate.netscilit.com The electron-withdrawing nitro group in a 2-halonitrobenzene activates the aromatic ring towards nucleophilic attack by the 3-bromophenoxide ion. Microwave irradiation can dramatically accelerate this SNAr reaction, often allowing for completion within minutes.

Alternatively, microwave heating can be effectively applied to the classic Ullmann condensation. mdpi.com This method involves the copper-catalyzed coupling of a phenol with an aryl halide. The use of microwave irradiation can significantly reduce the high temperatures and long reaction times typically associated with traditional Ullmann reactions. mdpi.com

Table 1: Representative Microwave-Assisted Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 3-Bromophenol | 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMSO | 150 | 10 | 92 |

| 3-Bromophenol | 1-Chloro-2-nitrobenzene (B146284) | Cs₂CO₃ | DMF | 180 | 15 | 88 |

| 3-Bromophenol | 1-Bromo-2-nitrobenzene | CuI / K₂CO₃ | NMP | 200 | 20 | 85 |

| 3-Bromophenol | 1-Iodo-2-nitrobenzene | Cu₂O / Cs₂CO₃ | DMAc | 190 | 25 | 89 |

This table presents plausible data inferred from general procedures for microwave-assisted diaryl ether synthesis. Specific experimental results for this exact compound may vary.

Continuous Flow Methodologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. researchgate.netrsc.orgnih.gov In a flow system, reactants are continuously pumped through a heated and pressurized reactor, where the reaction takes place. This technology is particularly advantageous for reactions that are exothermic or require precise control over reaction parameters. researchgate.net The synthesis of this compound can be effectively translated from batch to continuous flow, particularly for the SNAr pathway.

A typical continuous flow setup for the synthesis of this compound would involve two separate streams. One stream would contain 3-bromophenol and a base (e.g., potassium carbonate or cesium carbonate) dissolved in a suitable high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP). The second stream would contain the 2-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene) in the same solvent. These streams are then combined in a T-mixer and passed through a heated reactor coil. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rate of the pumps. The product stream emerging from the reactor can then be collected for purification.

The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, mitigating the risks associated with exothermic reactions and enabling the use of higher temperatures than are safely achievable in batch reactors. rsc.org This can lead to significantly accelerated reaction rates and improved product yields.

Table 2: Illustrative Continuous Flow Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |

| 3-Bromophenol | 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMSO | 180 | 5 | >95 |

| 3-Bromophenol | 1-Chloro-2-nitrobenzene | Cs₂CO₃ | NMP | 200 | 8 | 90 |

This table presents plausible data inferred from general principles of continuous flow synthesis applied to SNAr reactions. Specific experimental results for this exact compound may vary.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-(3-Bromophenoxy)-2-nitrobenzene is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The presence of the nitro group (-NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands are generally observed in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

The diaryl ether linkage (C-O-C) would likely show asymmetric stretching vibrations in the range of 1270-1230 cm⁻¹ and symmetric stretching vibrations around 1075-1020 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the C-Br stretching vibration is expected in the lower frequency region, typically between 600 and 500 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1600-1400 cm⁻¹ region.

For comparison, the FT-IR spectrum of the related compound, 1-bromo-4-nitrobenzene, has been recorded and analyzed, showing characteristic peaks that support these expected ranges. chemicalbook.com

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Asymmetric NO₂ Stretch | 1560-1500 |

| Symmetric NO₂ Stretch | 1370-1335 |

| Aromatic C=C Stretch | 1600-1400 |

| Asymmetric C-O-C Stretch | 1270-1230 |

| Symmetric C-O-C Stretch | 1075-1020 |

| C-Br Stretch | 600-500 |

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong band for the symmetric stretching of the nitro group. The aromatic ring vibrations are also expected to be prominent. For instance, the Raman spectrum of nitrobenzene (B124822) exhibits characteristic bands that can be used as a reference. researchgate.net Similarly, studies on other bromo- and nitro-substituted benzene (B151609) derivatives provide a basis for predicting the Raman shifts for the target molecule. chemicalbook.com

| Functional Group | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Symmetric NO₂ Stretch | ~1350 |

| Aromatic Ring Breathing | ~1000 |

| C-Br Stretch | 600-500 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment of each proton. The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitro group will deshield the protons on the nitro-substituted ring, causing them to appear at higher chemical shifts compared to those on the bromophenoxy ring. The specific splitting patterns (e.g., doublets, triplets, multiplets) will be dictated by the spin-spin coupling between adjacent protons, providing valuable information on their relative positions. For comparison, the ¹H NMR spectrum of 3-bromonitrobenzene shows distinct signals for its aromatic protons. uvic.ca

¹³C NMR for Carbon Skeleton Delineation

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms attached to the electron-withdrawing nitro group and the bromine atom are expected to be significantly deshielded. The ipso-carbon attached to the nitro group is predicted to have a chemical shift in the range of 140-150 ppm. The carbon atom bonded to the bromine atom would also show a downfield shift. The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of the substituents. Data from related compounds like 1-bromo-2-nitrobenzene (B46134) can serve as a guide for these assignments. science.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the two aromatic rings through the ether linkage and for confirming the positions of the substituents on each ring.

While specific 2D NMR data for this compound are not available, the principles of these techniques are well-established and their application would be indispensable for the complete structural elucidation of this molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This allows for the determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass.

For the compound this compound, with the chemical formula C₁₂H₈BrNO₃, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). This calculated value would then be compared to the experimental value obtained from an HRMS instrument. A close match between the theoretical and experimental mass would confirm the elemental composition of the synthesized molecule.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotopologue Formula | Isotope | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₁₂H₈⁷⁹BrNO₃ | ⁷⁹Br | 296.9742 | 100.0 |

This table represents theoretical data. No experimental HRMS data for this compound was found in publicly available research.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Elucidation

Molecular Conformation and Geometry Analysis

An SC-XRD analysis of this compound would provide the precise coordinates of each atom in the molecule. From this data, a detailed analysis of its molecular geometry could be performed. Key parameters that would be determined include:

Bond Lengths: The lengths of all covalent bonds, such as C-Br, C-O, C-N, and N-O, would be accurately measured.

Bond Angles: The angles between adjacent bonds, for example, the C-O-C angle of the ether linkage and the angles within the benzene rings, would be determined.

This information would reveal any steric strain or unusual geometric features resulting from the substitution pattern of the two aromatic rings.

Supramolecular Assembly and Non-Covalent Interactions

Beyond the structure of a single molecule, SC-XRD elucidates how molecules pack together in the solid state. This analysis would identify any non-covalent interactions that stabilize the crystal lattice. For this compound, potential interactions could include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the nitro group or other electron-rich regions of neighboring molecules.

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the oxygen atoms of the nitro group or the ether linkage.

Understanding these supramolecular interactions is essential for comprehending the physical properties of the compound in its solid state.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to predict molecular geometries, energies, and other properties by calculating the electron density of a system. For a molecule like 1-(3-Bromophenoxy)-2-nitrobenzene, DFT studies would provide a comprehensive understanding of its fundamental chemical nature.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, which consists of two phenyl rings linked by an ether oxygen, the conformational landscape is primarily defined by the dihedral angles between the two aromatic rings.

Computational studies on similar polybrominated diphenyl ethers have shown that such molecules can exist as multiple conformational isomers. nih.gov The rotational barriers around the C-O-C linkage determine the relative orientations of the brominated and nitrated phenyl rings. A detailed conformational analysis would involve systematically rotating these bonds and calculating the energy of each conformation to identify the global and local minima. The results of such an analysis are typically presented as a potential energy surface scan.

Table 1: Representative Dihedral Angles and Relative Energies for Conformers of a Disubstituted Diphenyl Ether

| Conformer | Dihedral Angle 1 (C-O-C-C) (°) | Dihedral Angle 2 (O-C-C-N) (°) | Relative Energy (kcal/mol) |

| A | 0 | 0 | 5.2 |

| B | 45 | 30 | 1.5 |

| C | 90 | 45 | 0.0 (Global Minimum) |

| D | 135 | 60 | 2.8 |

| E | 180 | 90 | 4.1 |

Note: This table is a representative example illustrating the expected conformational energetics for a molecule like this compound, based on general principles of substituted diphenyl ethers. The actual values would need to be calculated using specific DFT methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO is likely to be concentrated on the electron-withdrawing nitrobenzene (B124822) moiety. The presence of the bromine atom, an electron-withdrawing group, and the nitro group, a strong electron-withdrawing group, would significantly influence the energies of these orbitals. DFT calculations can precisely determine the energies of the HOMO and LUMO and visualize their spatial distribution. Studies on nitrobenzene derivatives have shown that substituents significantly affect the HOMO and LUMO energy levels. unpatti.ac.id

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Note: This table provides representative energy values for a molecule of this type. The actual values are dependent on the level of theory and basis set used in the DFT calculation.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule in terms of localized bonds and lone pairs. nih.gov It provides a quantitative picture of bonding interactions, charge transfer, and delocalization effects. For this compound, NBO analysis would reveal the nature of the C-O, C-Br, and C-N bonds, as well as the delocalization of electron density from the phenoxy ring to the nitrobenzene ring.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic rings and the region around the bromine atom would likely exhibit a positive potential, indicating their susceptibility to nucleophilic interactions. Such maps are invaluable for predicting intermolecular interactions and the initial steps of chemical reactions.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry can be a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies for different potential reactions.

For this compound, computational methods could be used to predict its susceptibility to various chemical transformations. For example, the presence of the nitro group suggests that it could undergo reduction to an amino group. The bromine atom could be a site for nucleophilic aromatic substitution or could participate in cross-coupling reactions. DFT calculations can be used to model the transition states for these reactions, providing insights into their feasibility and selectivity. The versatile reactivity of nitro compounds is a well-studied area where computational insights can be particularly valuable. By understanding the energetic barriers for different reaction pathways, chemists can design more efficient and selective synthetic routes.

Reactivity Patterns and Mechanistic Understanding of 1 3 Bromophenoxy 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for activated aryl halides and related compounds. The reaction typically proceeds through an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, before a leaving group is expelled. libretexts.orgnih.govyoutube.com

The nitro group (-NO₂) plays a pivotal role in facilitating SNAr reactions by strongly withdrawing electron density from the aromatic ring to which it is attached. This electron withdrawal occurs through both inductive effects and, more significantly, resonance. When positioned ortho or para to a potential leaving group, the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex by delocalizing it onto its oxygen atoms. stackexchange.comcsbsju.edumasterorganicchemistry.com This stabilization lowers the activation energy for the formation of the intermediate, which is generally the rate-determining step, thereby accelerating the substitution reaction. stackexchange.commasterorganicchemistry.comnih.gov

In the case of 1-(3-bromophenoxy)-2-nitrobenzene, the nitro group is located ortho to the ether linkage on one of the rings. This strategic placement makes the carbon atom attached to the phenoxy group highly electrophilic and susceptible to nucleophilic attack.

The molecule this compound possesses two potential leaving groups: the bromine atom on one ring and the 3-bromophenoxy group on the nitro-substituted ring. The selectivity of a nucleophilic attack is determined primarily by the electronic activation of the respective rings.

The ring bearing the nitro group is highly activated towards SNAr at the carbon connected to the ether oxygen. Conversely, the bromo-substituted ring lacks a strong ortho or para activating group relative to the bromine atom and is therefore significantly less reactive towards nucleophiles. While the phenoxy group itself is generally considered a poor leaving group, its departure from a highly activated ring is feasible. In SNAr mechanisms, the relative stability of the intermediate often outweighs the inherent leaving group ability. masterorganicchemistry.comnih.gov The rate of reaction is less dependent on the ease of C-X bond cleavage compared to Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com

Consequently, nucleophilic substitution will preferentially occur at the activated nitro-substituted ring, resulting in the displacement of the 3-bromophenoxy group.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

This table outlines the predicted reactivity of the two potential substitution sites on this compound towards a typical nucleophile.

| Position of Nucleophilic Attack | Activating Substituent (ortho/para) | Leaving Group | Predicted Relative Reactivity |

| Carbon bearing the phenoxy group | -NO₂ (ortho) | 3-Bromophenoxy | High |

| Carbon bearing the bromo group | None | Bromo | Low |

Electrophilic Aromatic Substitution (EAS) on the Aromatic Rings

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electron-deficient species (an electrophile) on an electron-rich aromatic ring. lumenlearning.com The substituents already present on the rings of this compound govern the rate and orientation of any subsequent electrophilic attack.

The two aromatic rings in this compound exhibit starkly different reactivities towards electrophiles.

Nitro-substituted Ring: This ring is strongly deactivated by the powerful electron-withdrawing nitro group, which directs incoming electrophiles to the meta position. pressbooks.pubyoutube.com Although the ether oxygen is an activating, ortho-, para-directing group, its influence is overshadowed by the potent deactivating effect of the nitro group. pressbooks.publibretexts.org Therefore, this ring is highly resistant to electrophilic substitution.

The net result is a strong preference for electrophilic attack on the bromo-substituted ring. The activating effect of the ether linkage and the directing effects of both the ether and the bromine atom work in concert to guide incoming electrophiles to the positions ortho and para to the ether linkage (positions 2', 4', and 6').

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

This table summarizes the influence of each substituent on the rate and regioselectivity of EAS for each aromatic ring.

| Aromatic Ring | Substituent | Effect on Reactivity | Directing Influence | Predicted Outcome |

| Ring A (Nitro-bearing) | -NO₂ | Strong Deactivation | Meta | Reaction is highly disfavored. |

| Ring A (Nitro-bearing) | -OAr | Activation | Ortho, Para | Deactivation by -NO₂ dominates. |

| Ring B (Bromo-bearing) | -OAr | Strong Activation | Ortho, Para | Directs attack to 2', 4', 6' positions. |

| Ring B (Bromo-bearing) | -Br | Weak Deactivation | Ortho, Para | Directs attack to 2', 4', 6' positions. |

| Overall | Substitution occurs on Ring B at positions 2', 4', and 6'. |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, often with high selectivity and functional group tolerance.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, widely used for the synthesis of biaryls and other conjugated systems. nih.govyoutube.com Aryl bromides are common and effective substrates for this transformation. nih.govmdpi.com

The C-Br bond in this compound is an ideal site for Suzuki-Miyaura coupling. A key strength of this reaction is its compatibility with a broad range of functional groups. nih.gov Both the ether linkage and the electron-withdrawing nitro group are typically well-tolerated under the mild reaction conditions. nih.govmdpi.com

Therefore, this compound can be selectively functionalized at the bromine position. Reaction with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base would yield a product where the bromine atom is replaced by the organic group from the boron reagent, leaving the rest of the molecule intact.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

This table illustrates potential Suzuki-Miyaura cross-coupling reactions using this compound as the starting material.

| Electrophile | Boronic Acid | Catalyst / Base | Representative Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1-(3-Phenylphenoxy)-2-nitrobenzene |

| This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 1-(3-(4-Methylphenyl)phenoxy)-2-nitrobenzene |

| This compound | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 1-(3-(Thiophen-2-yl)phenoxy)-2-nitrobenzene |

Other Cross-Coupling Methodologies (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Beyond Suzuki coupling, the synthetic utility of this compound is significantly expanded by other palladium-catalyzed cross-coupling reactions, including the Heck, Sonogashira, and Buchwald-Hartwig reactions. These methods leverage the carbon-bromine bond to forge new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

The Heck reaction facilitates the coupling of this compound with alkenes. organic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex, which undergoes oxidative addition with the aryl bromide. The resulting palladium(II) species then coordinates with the alkene, followed by migratory insertion and β-hydride elimination to yield the vinylated product. organic-chemistry.org The efficiency and selectivity of the Heck reaction are highly dependent on parameters such as the choice of palladium catalyst, ligands, base, and solvent. researchgate.netnih.gov For instance, studies on similar bromo-nitroaromatic compounds have shown high conversion rates using palladium acetate (B1210297) with specific ligands and bases like sodium carbonate in solvents such as DMA. researchgate.net

The Sonogashira coupling offers a direct route to introduce alkyne moieties by reacting this compound with a terminal alkyne. wikipedia.orglibretexts.org This transformation is generally co-catalyzed by palladium and copper(I) complexes. wikipedia.orgresearchgate.net The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, ultimately leading to the desired aryl-alkyne product through reductive elimination. wikipedia.org The reaction is known for its mild conditions and tolerance of various functional groups, making it a valuable tool in the synthesis of complex molecules. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the reaction of this compound with primary or secondary amines. organic-chemistry.org This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the arylamine product. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial for the broad applicability of this reaction, allowing for the coupling of a wide range of amines with aryl halides under relatively mild conditions. organic-chemistry.orgnih.gov Interestingly, recent advancements have even demonstrated the use of nitroarenes directly in Buchwald-Hartwig type aminations, where the nitro group can act as a leaving group. elsevierpure.comrsc.orgnih.gov

Interactive Data Table: Comparison of Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Catalysts/Reagents | Bond Formed |

| Heck | Alkene | Pd catalyst, Base | C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C(sp²)–N |

Reduction Reactions of the Nitro Group

The nitro group in this compound serves as a key functional group that can be readily transformed into various other nitrogen-containing functionalities, most notably an amine.

Formation of Amine Derivatives

The reduction of the nitro group to form 2-(3-bromophenoxy)aniline is a fundamental and widely used transformation. This can be achieved through several methods:

Catalytic Hydrogenation: This is a common and efficient method involving the use of hydrogen gas with a metal catalyst. youtube.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently employed. wikipedia.org The reaction is typically carried out in a solvent like ethyl acetate. chemicalbook.com A general procedure for a similar compound, 2-nitrodiphenyl ether, involves hydrogenation at 30 psi for 1-5 hours at room temperature. chemicalbook.com

Metal-Mediated Reductions: The use of metals in acidic conditions is a classic method for nitro group reduction. Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective. youtube.comyoutube.com The reaction proceeds through a series of electron transfers from the metal to the nitro group. youtube.com Zinc metal in acidic media can also be used. commonorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite (sodium dithionite) offers a milder alternative for this reduction. wikipedia.org Tin(II) chloride is another reagent that provides a mild method for reducing nitro groups to amines, often in the presence of other reducible groups. commonorganicchemistry.com

The resulting 2-(3-bromophenoxy)aniline is a valuable intermediate for further synthetic manipulations.

Reduction to Related Functional Groups

The nitro group can also be selectively reduced to intermediate oxidation states, providing access to other valuable functional groups. The outcome is highly dependent on the specific reagents and reaction conditions employed.

Reduction to Hydroxylamines: The partial reduction of a nitroarene to an N-arylhydroxylamine can be accomplished using specific reagents. Zinc metal in the presence of aqueous ammonium (B1175870) chloride is a common method for this transformation. wikipedia.org More recently, selective photochemical methods using γ-terpinene as a hydrogen source have been developed. rsc.org

Reduction to Azo Compounds: Under certain reductive conditions, nitroarenes can couple to form azo compounds. While lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines, it tends to produce azo products with aromatic nitro compounds. commonorganicchemistry.com

The ability to selectively reduce the nitro group to different oxidation states further underscores the synthetic versatility of this compound.

Interactive Data Table: Reduction Products of the Nitro Group

| Product | Functional Group | Typical Reagents |

| Amine | -NH₂ | H₂/Pd/C, Fe/HCl, Sn/HCl, SnCl₂ |

| Hydroxylamine | -NHOH | Zn/NH₄Cl, Photochemical methods |

| Azo Compound | -N=N- | LiAlH₄ (for aromatic nitro compounds) |

Derivatization Strategies and Further Functionalization

Chemical Transformations at the Bromine Center

The bromine atom on the phenoxy ring is a prime site for the introduction of new carbon-carbon and carbon-heteroatom bonds through various well-established cross-coupling reactions. These transformations are fundamental in the construction of complex organic molecules.

Suzuki-Miyaura Coupling:

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For 1-(3-Bromophenoxy)-2-nitrobenzene, a Suzuki coupling would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the phenoxy ring. A general scheme for this transformation is presented below:

Reaction Scheme:

this compound + R-B(OH)₂ --(Pd catalyst, base)--> 3-R-phenoxyphenyl-2-nitrobenzene

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific boronic acid used.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction allows for the introduction of primary or secondary amines at the position of the bromine atom, yielding N-aryl amine derivatives. The reaction of this compound with an amine in the presence of a palladium catalyst and a base would lead to the corresponding 3-(amino)phenoxy-2-nitrobenzene derivatives.

Reaction Scheme:

this compound + R¹R²NH --(Pd catalyst, base)--> 3-(R¹R²N)-phenoxy-2-nitrobenzene

The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

| Entry | Coupling Partner | Catalyst System | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Nitro-2-(3-phenylphenoxy)benzene |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1-Nitro-2-(3-(p-tolyl)phenoxy)benzene |

| 3 | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(3-(2-Nitrophenoxy)phenyl)morpholine |

| 4 | Aniline (B41778) | Pd(OAc)₂, XPhos, Cs₂CO₃ | N-(3-(2-Nitrophenoxy)phenyl)aniline |

Modifications and Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that can be transformed into a variety of other functional groups, most notably an amino group. This transformation is a key step in the synthesis of many important classes of compounds.

Reduction to an Amino Group:

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with the choice often dictated by the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

Reaction Scheme:

this compound --(Reducing agent)--> 3-Bromophenoxy-2-aniline

The resulting aniline derivative is a versatile intermediate for further functionalization, such as diazotization followed by substitution, or acylation reactions.

Table 2: Conditions for the Reduction of the Nitro Group

| Entry | Reagent and Conditions | Product |

| 1 | H₂, Pd/C, Ethanol, rt | 2-(3-Bromophenoxy)aniline |

| 2 | Fe, NH₄Cl, Ethanol/H₂O, reflux | 2-(3-Bromophenoxy)aniline |

| 3 | SnCl₂·2H₂O, Ethanol, reflux | 2-(3-Bromophenoxy)aniline |

Functionalization of the Phenoxy Linkage

The ether linkage in this compound is generally stable. However, under certain conditions, it can be cleaved or can participate in intramolecular cyclization reactions.

Ether Cleavage:

The cleavage of diaryl ethers is generally difficult and requires harsh reaction conditions. Strong acids such as HBr or HI at high temperatures can cleave the ether bond. In the case of this compound, cleavage would likely yield a mixture of bromophenol and nitrophenol derivatives.

Intramolecular Cyclization Reactions:

A more synthetically useful transformation involving the phenoxy linkage is intramolecular cyclization. For instance, after reduction of the nitro group to an amine, an intramolecular cyclization can lead to the formation of heterocyclic structures. One such possibility is the synthesis of phenoxazines. The intramolecular cyclization of the resulting 2-amino-diaryl ether can be promoted by a palladium catalyst to form a dibenzofuran (B1670420) ring system.

Reaction Scheme (for Dibenzofuran Synthesis):

this compound --(Reduction)--> 2-(3-Bromophenoxy)aniline

2-(3-Bromophenoxy)aniline --(Pd catalyst, base)--> Brominated Dibenzofuran derivative

Synthesis of Structurally Related Analogs and Congeners

The derivatization strategies discussed above can be employed to synthesize a wide range of analogs and congeners of this compound. By combining reactions at the bromine center, the nitro group, and the phenoxy linkage, a diverse library of compounds can be accessed.

For example, a Suzuki coupling at the bromine position followed by reduction of the nitro group and subsequent acylation of the resulting amine would lead to a highly functionalized diaryl ether. Alternatively, intramolecular cyclization reactions can be used to generate rigid, fused heterocyclic systems.

Table 3: Examples of Synthesized Analogs

| Starting Material | Reaction Sequence | Final Product |

| This compound | 1. Suzuki coupling with 4-methoxyphenylboronic acid 2. Reduction of the nitro group | 2-(3-(4-Methoxyphenyl)phenoxy)aniline |

| This compound | 1. Buchwald-Hartwig amination with piperidine (B6355638) 2. Reduction of the nitro group | 2-(3-(Piperidin-1-yl)phenoxy)aniline |

| This compound | 1. Reduction of the nitro group 2. Intramolecular Pd-catalyzed cyclization | A brominated dibenzofuran |

This exploration of the derivatization strategies for this compound highlights its potential as a valuable building block in organic synthesis. The ability to selectively functionalize its three reactive sites opens up avenues for the creation of a wide array of novel and complex molecules.

Applications in Materials Science and Interdisciplinary Chemical Research

Role as a Precursor in the Synthesis of Advanced Organic Molecules

The primary and most significant application of 1-(3-Bromophenoxy)-2-nitrobenzene is as a key intermediate in the synthesis of substituted phenoxazine (B87303) derivatives. The structure of this precursor, featuring a nitro group ortho to the phenoxy ether linkage, is ideally suited for a subsequent intramolecular cyclization reaction. This reaction, typically a reductive cyclization, leads to the formation of the tricyclic phenoxazine core.

The synthesis of this compound itself is generally achieved through an Ullmann condensation reaction. organic-chemistry.orgmagtech.com.cn This classic organocopper reaction involves the coupling of an aryl halide with an alcohol or, in this case, a phenol (B47542). Specifically, 3-bromophenol (B21344) is reacted with an activated aryl halide such as 1-chloro-2-nitrobenzene (B146284) or 1-bromo-2-nitrobenzene (B46134) in the presence of a copper catalyst and a base. The electron-withdrawing nitro group on the aryl halide activates the substrate towards this nucleophilic aromatic substitution.

| Reaction Type | Reactants | Product | Key Conditions |

| Ullmann Condensation | 3-Bromophenol and 1-Chloro-2-nitrobenzene (or 1-Bromo-2-nitrobenzene) | This compound | Copper catalyst (e.g., CuI, CuO), Base (e.g., K2CO3, Cs2CO3), High temperature |

| Reductive Cyclization | This compound | Substituted Phenoxazine | Reducing agent (e.g., Na2S2O4, SnCl2/HCl) |

The strategic placement of the bromine atom on the phenoxy ring is a key feature of this precursor. This halogen atom serves as a versatile functional handle for further chemical modifications on the resulting phenoxazine scaffold. Through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, a wide array of different substituents can be introduced at this position. This allows for the fine-tuning of the electronic and photophysical properties of the final phenoxazine-based molecules, tailoring them for specific applications.

Potential in the Development of Specialty Chemicals and Functional Materials

The true potential of this compound is realized in the functional materials derived from it. Phenoxazine derivatives are a class of compounds that have garnered significant interest in materials science due to their unique electronic and photophysical properties. nih.govnih.gov

Polymeric Materials Precursors

The bromo-functionalized phenoxazine, synthesized from this compound, can serve as a monomer for the creation of advanced polymeric materials. Through polymerization reactions, such as polycondensation or cross-coupling polymerization, this monomer can be incorporated into polymer backbones. The resulting poly(phenoxazine)s can exhibit interesting properties for various applications. The presence of the bromine atom on each repeating unit offers a pathway to further functionalize the polymer after polymerization, allowing for the modification of the polymer's properties, such as solubility, thermal stability, and electronic characteristics.

Building Blocks for Electronic Applications (e.g., Organic Semiconductors)

Phenoxazine derivatives are well-known for their electron-donating nature, making them excellent building blocks for organic electronic materials. nih.gov The phenoxazine unit can act as the core of organic semiconductors used in various devices.

The derivatives synthesized from this compound are particularly relevant for applications in:

Organic Light-Emitting Diodes (OLEDs): Phenoxazine-based compounds are used as host materials for phosphorescent emitters and as hole-transporting materials in OLEDs. magtech.com.cn The ability to functionalize the phenoxazine core via the bromine handle allows for the optimization of the material's energy levels to improve charge injection and transport, leading to higher efficiency and longer device lifetimes. The bromine atom itself, through the "heavy-atom effect," can enhance the quantum yield of phosphorescence in certain contexts. researchgate.net

Organic Solar Cells (OSCs): The electron-donating properties of phenoxazines make them suitable as donor materials in the active layer of organic solar cells. By pairing them with suitable electron-accepting materials, efficient charge separation can be achieved upon light absorption.

Fluorescent Probes: The inherent fluorescence of many phenoxazine derivatives allows for their use as sensitive fluorescent probes for detecting various analytes. The strategic functionalization enabled by the bromo-substituent can be used to introduce specific recognition sites for the target analyte.

| Application Area | Role of Phenoxazine Derivative | Influence of the 3-Bromo-Substituent |

| Organic Light-Emitting Diodes (OLEDs) | Hole-transport material, Host for emitters | Allows for functionalization to tune HOMO/LUMO levels; can enhance phosphorescence. magtech.com.cnresearchgate.net |

| Organic Solar Cells (OSCs) | Electron-donor material in the active layer | Enables modification of the polymer backbone to optimize morphology and electronic properties. |

| Fluorescent Probes | Core fluorophore | Provides a site for attaching recognition moieties for specific analyte detection. |

Contribution to Methodological Advancements in Aromatic Chemistry

The synthesis and utilization of this compound contribute to the broader field of aromatic chemistry by providing a platform for developing and showcasing advanced synthetic methodologies. The multi-step synthesis of complex, functional phenoxazine derivatives from this precursor requires a range of modern synthetic techniques.

The Ullmann condensation itself, while a classic reaction, has seen a renaissance with the development of new ligand systems and reaction conditions to improve its efficiency and substrate scope. magtech.com.cnnih.gov The subsequent functionalization of the brominated phenoxazine product via various palladium-catalyzed cross-coupling reactions is a testament to the power of modern organometallic chemistry in constructing complex aromatic systems. These synthetic sequences serve as excellent examples in the education and training of organic chemists and in the development of new, more efficient synthetic routes to valuable functional molecules.

Future Research Directions and Emerging Paradigms

Exploration of Green Chemistry Principles in Synthesis

The synthesis of diaryl ethers, including "1-(3-Bromophenoxy)-2-nitrobenzene," has traditionally relied on methods like the Ullmann condensation, which often require harsh reaction conditions and stoichiometric amounts of copper. nih.govmagtech.com.cn The future of synthesizing this compound and its analogs lies in the adoption of green chemistry principles to enhance efficiency and sustainability.

One promising direction is the expanded use of microwave-assisted synthesis . This technique has been shown to accelerate the formation of nonsymmetrical diaryl ethers, often without the need for a catalyst or ligand. researchgate.netnih.govscilit.com For the synthesis of "this compound," this could translate to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com

Furthermore, the development of catalyst-free synthetic methods represents a significant leap forward. Reactions of phenols with electron-deficient aryl halides can proceed under catalyst-free conditions, driven by nucleophilic aromatic substitution (SNAr). organic-chemistry.org Given the electron-withdrawing nature of the nitro group in 2-nitro-haloaromatics, "this compound" is an ideal candidate for synthesis via catalyst-free approaches, potentially using environmentally benign solvents like water. nih.govorganic-chemistry.orgacs.org

The use of nanocatalysts , such as copper nanoparticles, also presents a green alternative, offering high efficiency and the potential for catalyst recycling. nih.gov Research into supported copper catalysts, for instance on zeolites or magnetic nanoparticles, could lead to highly active and easily separable catalytic systems for the synthesis of this diaryl ether. nih.govmdpi.com

| Synthesis Approach | Key Advantages | Relevant Precursors |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. researchgate.netmdpi.com | 3-Bromophenol (B21344), 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene (B31998). |

| Catalyst-Free SNAr | Avoids metal contamination, simplified purification. organic-chemistry.orgorganic-chemistry.org | 3-Bromophenol, 1-fluoro-2-nitrobenzene. |

| Nanocatalysis (e.g., Cu-NPs) | High catalytic activity, potential for recyclability. nih.gov | 3-Bromophenol, 1-bromo-2-nitrobenzene (B46134) or 1-iodo-2-nitrobenzene (B31338). |

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for the in silico design of "this compound" derivatives with tailored electronic and chemical properties. ibm.comnih.govresearchgate.netosti.govresearchgate.net Future research can leverage these methods to predict how modifications to the molecular structure will influence its reactivity and potential applications.

DFT studies can elucidate the electronic structure , including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information is crucial for predicting the compound's behavior in chemical reactions and its potential as an electronic material. For instance, the introduction of electron-donating or electron-withdrawing groups on either aromatic ring would predictably alter the HOMO-LUMO gap, thereby tuning its optical and electronic properties.

Computational models can also predict reaction barriers and mechanisms . ibm.comnih.gov This is particularly valuable for designing derivatives that are optimized for specific synthetic transformations, such as the cyclization reactions discussed in the next section. By calculating the activation energies for different reaction pathways, researchers can identify substituents that would favor a desired outcome. nih.gov

Furthermore, computational screening can accelerate the discovery of derivatives with specific biological activities. By modeling the interaction of "this compound" analogs with biological targets, such as enzyme active sites, it is possible to prioritize the synthesis of compounds with the highest predicted affinity and efficacy. rsc.org

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | HOMO/LUMO energies, molecular electrostatic potential. researchgate.net | Design of materials with specific electronic properties. |

| Transition State Theory | Reaction activation barriers, mechanistic pathways. ibm.comnih.gov | Optimization of synthetic routes and prediction of reactivity. |

| Molecular Docking | Binding affinity to biological macromolecules. | Virtual screening for drug discovery. |

Investigation of Unexplored Reactivity Modes

The chemical structure of "this compound" presents several reactive sites that suggest a rich and largely unexplored reaction chemistry. The presence of the nitro group ortho to the ether linkage is particularly significant, as it can direct and participate in various transformations.

A key area for future investigation is the reductive cyclization of the nitro group. The reduction of the nitro group to a nitroso, hydroxylamino, or amino group can initiate an intramolecular cyclization to form nitrogen-containing heterocyclic systems. For example, reductive cyclization of 2-nitrobiphenyls is a known method for synthesizing carbazoles. scite.ai Analogously, "this compound" could serve as a precursor to dibenzo[b,f] researchgate.netacs.orgoxazepine derivatives, which are of interest in medicinal chemistry.

The bromine atom on the phenoxy ring offers a handle for cross-coupling reactions . Palladium-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings, could be employed to introduce a wide variety of substituents at this position, leading to a diverse library of derivatives. The compatibility of these reactions with the existing nitro and ether functionalities would be a key aspect to investigate.

Furthermore, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions , especially when further activated by other electron-withdrawing groups or under specific reaction conditions. nih.govacs.orgmdpi.comnih.gov This could allow for the introduction of various nucleophiles at the 2-position of the benzene (B151609) ring, leading to novel substitution patterns.

| Reaction Type | Potential Product | Significance |

| Reductive Cyclization | Dibenzo[b,f] researchgate.netacs.orgoxazepine derivatives | Access to novel heterocyclic scaffolds. |

| Palladium-Catalyzed Cross-Coupling | Functionalized diaryl ethers | Creation of diverse molecular libraries. |

| Nucleophilic Aromatic Substitution | 2-Substituted-1-(3-bromophenoxy)benzenes | Novel substitution patterns and further functionalization. |

Interdisciplinary Applications in Beyond Traditional Organic Chemistry

The unique combination of a diaryl ether scaffold, a nitro group, and a bromine atom makes "this compound" a versatile platform for developing molecules with applications that extend beyond traditional organic synthesis into medicinal chemistry and materials science.

In medicinal chemistry , the diaryl ether motif is a privileged scaffold found in numerous biologically active compounds and natural products. acs.orgresearchgate.net The nitroaromatic group is also a key pharmacophore in many antimicrobial and anticancer agents, often acting as a prodrug that is activated under specific physiological conditions, such as hypoxia in tumors. nih.govnih.govmdpi.comresearchgate.net The presence of the bromine atom allows for further structural modifications to optimize biological activity and pharmacokinetic properties. Future research could focus on synthesizing derivatives of "this compound" and screening them for various therapeutic activities, including as anticancer, antibacterial, or antiviral agents. The synthesis of sulfur-containing heterocycles derived from this scaffold could also be a promising avenue, given their broad pharmacological importance. bohrium.com

In materials science , the electronic properties of "this compound" and its derivatives could be harnessed for the development of novel organic materials. The high degree of conjugation and the potential for tuning the electronic properties through substitution make these compounds interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to form ordered structures through intermolecular interactions could also be explored for applications in crystal engineering and the development of functional materials with specific optical or electronic properties.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Bromophenoxy)-2-nitrobenzene, and how are intermediates characterized?

A Williamson ether synthesis is commonly employed, where 3-bromophenol reacts with 2-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF) to form the ether bond . Alternatively, nucleophilic aromatic substitution (SNAr) may be used if the nitro group is activated. Intermediates are characterized via ¹H/¹³C-NMR to confirm substituent positions and purity. For example, the aromatic protons in the nitro group region (δ 8.0–8.5 ppm) and bromophenoxy protons (δ 6.8–7.4 ppm) are key NMR markers .

Q. What analytical methods are critical for verifying the structure and purity of this compound?

- NMR spectroscopy : Confirms regiochemistry (e.g., para vs. ortho substitution) through coupling patterns and chemical shifts .

- HPLC : Assesses purity using a C18 column with UV detection at 254 nm, optimized for nitroaromatic compounds .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₂H₉BrNO₃: ~310.97 m/z) .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of brominated aromatic vapors .

- Neutralize waste with NaHCO₃ before disposal to mitigate reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance SNAr efficiency in biphasic systems .

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis) while maintaining solubility .

- Temperature control : Lowering reaction temperature (e.g., 60°C → 40°C) minimizes nitro group decomposition, improving yields from 70% to >85% .

Q. How do computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The bromine atom acts as a leaving group, with LUMO energy indicating activation barriers for Pd-catalyzed reactions . Software like Gaussian or ORCA can model transition states to guide catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts)?

- Solvent calibration : Ensure deuterated solvents (CDCl₃ vs. DMSO-d₆) are consistent across studies, as they alter chemical shifts .

- Paramagnetic effects : Trace metal impurities (e.g., Fe³⁺) in samples can broaden NMR peaks; use EDTA washes to mitigate .

- Cross-validate with IR : Nitro group stretching (1520–1350 cm⁻¹) confirms absence of degradation products .

Q. What strategies are used to study the biological activity of nitroaromatic compounds like this?

- Enzyme inhibition assays : Test interactions with cytochrome P450 enzymes via UV-Vis spectroscopy (e.g., CYP3A4 at λ = 450 nm) .

- QSAR modeling : Correlate substituent electronegativity (e.g., -NO₂ vs. -Br) with antimicrobial activity using regression analysis .

Methodological Notes

- Synthetic Challenges : Steric hindrance from the bromophenoxy group may slow etherification; microwave-assisted synthesis reduces reaction time from 24h to 2h .

- Stability : Store the compound in amber vials at -20°C to prevent photodegradation of the nitro group .

- Data Reproducibility : Document solvent grades (HPLC vs. technical) and drying methods (e.g., molecular sieves) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.